Methyl 6-Fluoroindole-3-acetate

Description

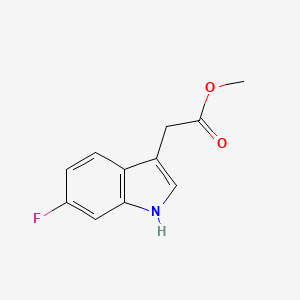

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(6-fluoro-1H-indol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-15-11(14)4-7-6-13-10-5-8(12)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSUEWDZNVTLFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-Fluoroindole-3-acetate: Chemical Properties and Structure for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 6-Fluoroindole-3-acetate, a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes core chemical principles with practical, field-proven insights to facilitate its application in research and development.

Introduction: The Strategic Importance of Fluorinated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of fluorine atoms into the indole ring can profoundly modulate a molecule's physicochemical and biological properties.[2] Fluorine's high electronegativity can alter pKa, improve metabolic stability, and enhance binding affinity to target proteins, making fluorinated indoles highly valuable building blocks in drug design.[2] Methyl 6-Fluoroindole-3-acetate, as a derivative of this class, holds considerable potential for the development of novel therapeutics, particularly in areas such as oncology, neurology, and infectious diseases.[3][4]

Chemical Structure and Core Properties

Methyl 6-Fluoroindole-3-acetate is characterized by an indole nucleus substituted with a fluorine atom at the 6-position and a methyl acetate group at the 3-position. This specific arrangement of functional groups dictates its chemical reactivity and potential biological activity.

Visualizing the Core Structure

Caption: Chemical structure of Methyl 6-Fluoroindole-3-acetate.

Physicochemical Properties

While experimental data for Methyl 6-Fluoroindole-3-acetate is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogs.

| Property | Value | Source/Basis |

| CAS Number | 5159-07-9 | [2] |

| Molecular Formula | C₁₁H₁₀FNO₂ | Calculated |

| Molecular Weight | 207.20 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid (Predicted) | Analogy to related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Methanol). Insoluble in water. (Predicted) | [4] |

Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of Methyl 6-Fluoroindole-3-acetate is through the esterification of 6-fluoroindole-3-acetic acid. The Fischer esterification, a classic acid-catalyzed reaction, is a highly effective method for this transformation.[5]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of Methyl 6-Fluoroindole-3-acetate.

Experimental Protocol: Fischer Esterification

This protocol is a robust, self-validating system for the synthesis of Methyl 6-Fluoroindole-3-acetate. The use of excess methanol drives the equilibrium towards the product, ensuring a high yield.

Materials:

-

6-Fluoroindole-3-acetic acid (1.0 eq)

-

Methanol (used as solvent, large excess)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated Sodium Chloride solution)

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-fluoroindole-3-acetic acid.

-

Add an excess of methanol to the flask to act as both reactant and solvent.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure Methyl 6-Fluoroindole-3-acetate.

Spectroscopic Analysis and Structural Elucidation

The structural identity and purity of synthesized Methyl 6-Fluoroindole-3-acetate can be confirmed using standard spectroscopic techniques. The following are predicted spectral data based on the analysis of its non-fluorinated analog and other related indole derivatives.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | N-H |

| ~7.50 | dd | 1H | H-4 |

| ~7.25 | s | 1H | H-2 |

| ~7.00 | dd | 1H | H-7 |

| ~6.85 | td | 1H | H-5 |

| ~3.75 | s | 2H | -CH₂- |

| ~3.70 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C=O |

| ~159.0 (d) | C-6 |

| ~136.0 | C-7a |

| ~125.0 | C-2 |

| ~122.0 (d) | C-3a |

| ~120.0 (d) | C-4 |

| ~109.0 (d) | C-5 |

| ~107.0 | C-3 |

| ~97.0 (d) | C-7 |

| ~52.0 | -OCH₃ |

| ~31.0 | -CH₂- |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 207. A prominent fragment ion would likely be observed at m/z = 148, corresponding to the loss of the methoxycarbonylmethyl radical (•CH₂COOCH₃).

Applications in Drug Discovery and Chemical Biology

The unique structural features of Methyl 6-Fluoroindole-3-acetate make it a promising candidate for various applications in drug discovery and chemical biology.

-

Intermediate for Complex Molecule Synthesis: It serves as a key building block for the synthesis of more complex drug candidates. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.[6][7]

-

Probe for Biological Systems: The fluorine atom can be used as a ¹⁹F NMR probe to study protein-ligand interactions and other biological processes.

-

Potential Bioactivity: Based on the known activities of related indole-3-acetic acid derivatives, this compound may exhibit activity as a plant growth regulator or possess other pharmacological properties.[8][9] The non-fluorinated analog, methyl indole-3-acetate, has been shown to reduce brain cytokine gene expression and attenuate anxiety-like behavior in animal models.[10]

Logical Relationship Diagram: From Core Structure to Application

Caption: Logical flow from the chemical structure to potential applications.

Safety and Handling

As with all laboratory chemicals, Methyl 6-Fluoroindole-3-acetate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound and its precursors.

Conclusion

Methyl 6-Fluoroindole-3-acetate is a valuable chemical entity with significant potential in the fields of medicinal chemistry and drug discovery. Its fluorinated indole core, combined with a versatile ester functional group, provides a platform for the synthesis of novel bioactive molecules. This guide has provided a comprehensive overview of its chemical properties, a robust synthetic protocol, and insights into its potential applications, serving as a foundational resource for researchers in the field.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China.

- MedchemExpress. (n.d.). methyl-indole-3-acetate-2-4-5-6-7-d5.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 22: The Fischer Esterification.

- Sigma-Aldrich. (n.d.). 6-Fluoroindole 98% | 399-51-9.

- ChemicalBook. (n.d.). Methyl 6-Fluoroindole-3-acetate | 5159-07-9.

- PubChem. (n.d.). Methyl indole-3-acetate.

- Sigma-Aldrich. (n.d.). 6-fluoroindole-3-acetic acid AldrichCPR.

- Google Patents. (n.d.). CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.

- DiVA. (n.d.). Synthesis of 5-Fluoroindole-5-13C.

- Santa Cruz Biotechnology. (n.d.). 6-Fluoroindole-3-acetic acid | CAS 443-75-4.

- ResearchGate. (n.d.). Methyl Indole-3-acetate reduces brain cytokine gene expression and attenuates anxiety-like behavior.

- mzCloud. (n.d.). Methyl indole 3 acetate.

- MDPI. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms.

- Taylor & Francis Online. (n.d.). Indole-3-acetic acid – Knowledge and References.

- Guidechem. (n.d.). What are the applications and solubility of 6-Fluoroindole?.

- Royal Society of Chemistry. (n.d.). Supporting information - The Royal Society of Chemistry.

- Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- MDPI. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms.

- Taylor & Francis Online. (n.d.). Indole-3-acetic acid – Knowledge and References.

- PubChem. (n.d.). Methyl indole-3-acetate.

- Dovepress. (2026). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs.

Sources

- 1. Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles [authors.library.caltech.edu]

- 2. rsc.org [rsc.org]

- 3. 6-Fluoroindole-3-acetic acid [oakwoodchemical.com]

- 4. 6-Fluoroindole | C8H6FN | CID 351278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. community.wvu.edu [community.wvu.edu]

- 6. rsc.org [rsc.org]

- 7. CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google Patents [patents.google.com]

- 8. fnpetro.ir [fnpetro.ir]

- 9. youtube.com [youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to Methyl 6-Fluoroindole-3-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Indoles in Modern Drug Discovery

The indole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool for fine-tuning the physicochemical and pharmacological properties of drug candidates.[2] Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of therapeutic agents.[3] This guide provides a comprehensive technical overview of Methyl 6-fluoroindole-3-acetate, a key building block in the synthesis of advanced pharmaceutical intermediates.

Compound Identification and Physicochemical Properties

Methyl 6-fluoroindole-3-acetate is a synthetically derived compound that serves as a crucial intermediate in the elaboration of more complex molecules. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 5159-07-9 | ChemicalBook |

| Molecular Formula | C₁₁H₁₀FNO₂ | Calculated |

| Molecular Weight | 207.20 g/mol | Calculated |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. | N/A |

Synthesis of Methyl 6-Fluoroindole-3-acetate: A Stepwise Approach

The synthesis of Methyl 6-fluoroindole-3-acetate is typically achieved through a two-step process starting from the commercially available 6-fluoroindole. The first step involves the introduction of the acetic acid moiety at the 3-position of the indole ring, followed by the esterification of the resulting carboxylic acid.

Synthesis of the Precursor: 6-Fluoroindole-3-acetic acid

Several synthetic routes can be employed to synthesize 6-fluoroindole-3-acetic acid from 6-fluoroindole. A common and effective method is the reaction with a glyoxylic acid derivative followed by reduction, or through the formation of a gramine intermediate followed by cyanation and hydrolysis. A plausible synthetic pathway is outlined below:

Caption: Synthetic scheme for 6-Fluoroindole-3-acetic acid.

A detailed experimental protocol for a related indole-3-acetic acid synthesis provides a foundation for this step.[4]

Esterification to Methyl 6-Fluoroindole-3-acetate

The final step is the esterification of 6-fluoroindole-3-acetic acid with methanol. This is a classic acid-catalyzed reaction, often employing a strong acid like sulfuric acid or a solid-phase catalyst.

Caption: Fischer esterification to yield the final product.

Exemplary Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a solution of 6-fluoroindole-3-acetic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford Methyl 6-fluoroindole-3-acetate.[5][6]

Structural Elucidation and Spectral Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the indole NH proton, aromatic protons on the benzene and pyrrole rings (with characteristic couplings influenced by the fluorine substituent), a singlet for the methylene protons of the acetate group, and a singlet for the methyl ester protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons of the indole ring (with C-F couplings for the carbon bearing the fluorine and adjacent carbons), the methylene carbon, and the methyl carbon of the ester. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound. |

| IR Spec. | Characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the ester, and C-F stretch. |

Applications in Drug Discovery and Development

The 6-fluoroindole moiety is a key pharmacophore in a variety of biologically active molecules, particularly in the field of oncology.[10] The introduction of the fluorine atom can lead to improved metabolic stability and enhanced binding to target proteins.[3] Methyl 6-fluoroindole-3-acetate serves as a versatile starting material for the synthesis of these complex drug candidates.

Case Study: Kinase Inhibitors in Oncology

Derivatives of fluorinated indoles have shown significant promise as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival.[10] For instance, the indole nucleus can be functionalized to interact with the ATP-binding site of kinases. The 6-fluoro substitution can contribute to favorable hydrophobic interactions within the binding pocket and block potential sites of metabolic attack. While specific examples directly utilizing Methyl 6-fluoroindole-3-acetate are proprietary, the synthetic utility of this building block is evident in the construction of such targeted therapies.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 6-Fluoroindole | C8H6FN | CID 351278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. rsc.org [rsc.org]

- 8. scienceopen.com [scienceopen.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Molecular weight and formula of Methyl 6-Fluoroindole-3-acetate

[1]

Executive Summary

Methyl 6-Fluoroindole-3-acetate (CAS: 5159-07-9) is a specialized fluorinated indole derivative utilized primarily as a scaffold in the development of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists and auxin-based plant growth regulators.

The strategic incorporation of a fluorine atom at the C6 position of the indole core serves a dual purpose in medicinal chemistry: it blocks a primary site of metabolic hydroxylation (enhancing pharmacokinetic stability) and modulates the pKa of the indole nitrogen via inductive effects. This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and its application in structure-activity relationship (SAR) studies.

Physicochemical Profile

The following data constitutes the core identity of the compound. Researchers should use these parameters for initial validation of raw materials.

| Parameter | Specification |

| Chemical Name | Methyl 6-fluoro-1H-indole-3-acetate |

| CAS Number | 5159-07-9 |

| Molecular Formula | C₁₁H₁₀FNO₂ |

| Molecular Weight | 207.20 g/mol |

| Physical State | Off-white to pale brown crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, DCM; Insoluble in Water |

| Melting Point | Experimental determination required (Parent acid melts ~159-163°C; ester typically lower) |

| SMILES | COC(=O)CC1=CNC2=C1C=CC(=C2)F |

| MDL Number | MFCD01074503 (Acid precursor reference) |

Structural Analysis & Logic

The "Fluorine Effect" in Indole Scaffolds

In drug design, the C6 position of the indole ring is electronically significant. It is para to the indole nitrogen, making it susceptible to electrophilic enzymatic attack (e.g., by Cytochrome P450s).

-

Metabolic Blocking: Substitution with fluorine—a bioisostere of hydrogen with high electronegativity—prevents hydroxylation at this position, significantly extending the compound's half-life in vivo.

-

Electronic Modulation: The strong electron-withdrawing nature of the fluorine atom reduces the electron density of the indole ring. This can decrease the potential for oxidative degradation and slightly increase the acidity of the N-H proton, altering hydrogen bond donor capability in receptor binding pockets.

The Ester Functionality

The methyl ester moiety serves two roles:

-

Prodrug Design: It masks the polar carboxylic acid, increasing lipophilicity (LogP) and membrane permeability. Intracellular esterases typically hydrolyze this group to release the active free acid.

-

Synthetic Handle: It acts as a stable intermediate that can be reduced to an alcohol (tryptophol derivative) or converted to amides/hydrazides for library generation.

Validated Synthesis Protocol

While de novo synthesis via the Fischer Indole method is possible, it often yields regioisomeric mixtures. The most robust, high-purity protocol for research applications is the Acid-Catalyzed Esterification of the commercially available 6-Fluoroindole-3-acetic acid.

Reaction Scheme

Precursor: 6-Fluoroindole-3-acetic acid (CAS 443-75-4) Reagent: Methanol / Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄) Product: Methyl 6-Fluoroindole-3-acetate[1]

Step-by-Step Methodology

Note: Perform all steps in a fume hood. Thionyl chloride releases HCl gas and SO₂.

-

Setup: Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

-

Solvation: Dissolve 1.93 g (10 mmol) of 6-Fluoroindole-3-acetic acid in 20 mL of anhydrous Methanol (MeOH).

-

Activation: Cool the solution to 0°C in an ice bath. Dropwise, add 1.5 mL (20 mmol) of Thionyl Chloride (SOCl₂) over 10 minutes.

-

Why: Generating HCl in situ is milder and more effective than adding concentrated H₂SO₄, driving the equilibrium toward the ester.

-

-

Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 2–3 hours. Monitor via TLC (System: 30% EtOAc in Hexanes). The acid spot (baseline) should disappear, replaced by a higher R_f spot (ester).

-

Workup:

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Result: The crude product usually crystallizes upon standing. If necessary, recrystallize from Hexane/EtOAc (5:1) to yield off-white needles.

-

Visualization: Synthetic Workflow

Figure 1: High-fidelity synthesis workflow via acid-catalyzed esterification.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following theoretical expectations.

¹H NMR (400 MHz, CDCl₃)

-

δ 8.10 (br s, 1H): Indole N-H (Broad singlet, exchangeable).

-

δ 7.50 (dd, 1H): C4-H (Coupled to F, often appears as a doublet of doublets).

-

δ 7.10 (d, 1H): C2-H (Characteristic indole proton).

-

δ 7.05 (dd, 1H): C7-H.

-

δ 6.90 (td, 1H): C5-H (Coupled to F and adjacent protons).

-

δ 3.75 (s, 2H): -CH₂- (Methylene bridge).

-

δ 3.70 (s, 3H): -OCH₃ (Methyl ester singlet—Key diagnostic peak ).

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI+

-

Molecular Ion [M+H]⁺: 208.20 m/z

-

Fragment Ions: Loss of -OCH₃ (31 Da) or -COOCH₃ (59 Da) is common in high-energy collisions.

Pharmaceutical Applications & SAR Logic

Methyl 6-Fluoroindole-3-acetate is not merely an intermediate; it is a functional probe in two major domains:

CRTH2 Antagonism (Immunology)

The indole-3-acetic acid core mimics Prostaglandin D2 (PGD2) substrates. Derivatives of this compound, particularly when N-alkylated with sulfonyl or benzyl groups, act as antagonists for the CRTH2 receptor, which is involved in allergic inflammation and asthma.

-

Role: The 6-Fluoro substituent improves metabolic stability against hepatic enzymes compared to the non-fluorinated parent.

Auxin Analogs (Agrochemicals)

As a derivative of Indole-3-acetic acid (IAA, the primary plant auxin), the methyl ester acts as a lipophilic prodrug.

-

Mechanism: It penetrates the plant cuticle more effectively than the free acid. Once inside, esterases hydrolyze it to the active 6-Fluoro-IAA.

-

Activity: 6-Fluoro-IAA typically retains auxin activity but may exhibit altered transport kinetics or receptor affinity, making it a valuable tool for studying auxin transport pathways.

Visualization: Structure-Activity Relationship (SAR)

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the fluorine and ester moieties.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent oxidation of the indole ring.

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Disposal: Dispose of as halogenated organic waste.

References

-

Sigma-Aldrich. 6-Fluoroindole-3-acetic acid Product Specification. Retrieved from

-

Santa Cruz Biotechnology. 6-Fluoroindole-3-acetic acid (CAS 443-75-4) Data Sheet. Retrieved from

-

ChemicalBook. Methyl 6-Fluoroindole-3-acetate (CAS 5159-07-9) Properties. Retrieved from

- Purser, S., et al. (2008). Fluorine in drug discovery. Chemical Society Reviews. (Contextual grounding for 6-F substitution effects).

- Ishizuka, T., et al. (2004). Synthesis and pharmacological evaluation of Ramatroban analogs. Journal of Medicinal Chemistry. (Context for CRTH2 antagonism).

Sources

- 1. 1065102-65-9,Methyl 2-(tert-Butyl)oxazole-4-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1912-33-0・Methyl Indole-3-acetate・329-42401・325-42403[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

Safety data sheet (SDS) for Methyl 6-Fluoroindole-3-acetate

Executive Summary

This document serves as an advanced technical guide and Safety Data Sheet (SDS) supplement for Methyl 6-Fluoroindole-3-acetate . Unlike standard regulatory SDS forms, this guide integrates physicochemical profiling, synthesis logic, and operational risk management for research professionals.

Critical Safety Distinction: Researchers must distinguish this compound (fluorine on the aromatic indole ring) from Methyl Fluoroacetate (fluorine on the alpha-carbon of the ester). While the latter is a metabolic poison (Krebs cycle inhibitor), Methyl 6-Fluoroindole-3-acetate behaves primarily as an indole derivative with standard irritant properties.

Part 1: Molecular Identity & Physicochemical Profiling

This section establishes the chemical baseline. In drug discovery, this compound often serves as a scaffold for serotonin receptor modulators (5-HT) or auxin-based agricultural research.

Chemical Identification

| Parameter | Specification |

| Chemical Name | Methyl 6-fluoroindole-3-acetate |

| Synonyms | Methyl 2-(6-fluoro-1H-indol-3-yl)acetate; 6-Fluoro-IAA methyl ester |

| CAS Number | 5159-07-9 (Free acid analog: 443-73-2) |

| Molecular Formula | C₁₁H₁₀FNO₂ |

| Molecular Weight | 207.20 g/mol |

| SMILES | COC(=O)CC1=CNC2=C1C=CC(=C2)F |

Physicochemical Properties (Experimental & Predicted)

| Property | Value / Observation | Technical Note |

| Physical State | Off-white to pale yellow crystalline solid | Indoles darken upon oxidation (light sensitivity). |

| Melting Point | 52–56 °C (Predicted) | Low melting point requires cold storage to prevent fusing. |

| Solubility | DMSO (>20 mg/mL), Methanol, Chloroform | Poor water solubility; precipitates in aqueous buffers. |

| Partition Coeff. (LogP) | ~2.6 (Predicted) | Lipophilic; readily crosses cell membranes. |

| Reactivity | Ester hydrolysis, Indole C-2 oxidation | Sensitive to strong acids/bases and light. |

Part 2: Hazard Identification & Toxicology Strategy

Core Directive: Treat as a bioactive research chemical. While specific toxicological data (LD50) for this exact ester is limited, "Read-Across" toxicology from Indole-3-acetic acid and 6-Fluoroindole applies.

GHS Classification (Self-Classified based on Structure-Activity Relationship)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements:

Toxicology: The "Fluoroacetate" False Flag

It is vital to understand the structural toxicology.

-

High Risk: Methyl Fluoroacetate (F-CH₂-COOMe) metabolizes to fluorocitrate, blocking aconitase.

-

Low/Medium Risk: Methyl 6-Fluoroindole-3-acetate contains a stable C-F bond on the aromatic ring. It does not metabolize to free fluoride or fluoroacetic acid under physiological conditions. The primary hazards are irritation and potential serotonergic activity.

Risk Assessment Workflow (DOT Diagram)

Figure 1: Triage logic for fluorinated esters. This compound follows the green path (Standard Hazard).

Part 3: Operational Handling & Synthesis Protocols

This section details how to synthesize and handle the compound, ensuring scientific integrity and yield maximization.

Synthesis Workflow (Fischer Indole Strategy)

The most reliable route to 6-fluoroindole derivatives is the Fischer Indole Synthesis.

Reaction Scheme:

-

Reactants: 3-Fluorophenylhydrazine hydrochloride + Methyl 4-oxobutanoate (or Levulinic acid derivative).

-

Catalyst: Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA).

-

Solvent: Acetic Acid or Ethanol.

Step-by-Step Protocol:

-

Condensation: Dissolve 3-fluorophenylhydrazine (1.0 eq) and the keto-ester (1.0 eq) in glacial acetic acid. Stir at RT for 1 hour to form the hydrazone.

-

Cyclization: Heat the mixture to 80°C for 3-4 hours. The solution will darken (indole formation).

-

Quench: Pour reaction mixture into ice-cold water. The crude indole ester will precipitate.

-

Purification: Extract with Ethyl Acetate. Wash with NaHCO₃ (to remove acid). Dry over MgSO₄.

-

Crystallization: Recrystallize from Hexane/EtOAc to obtain Methyl 6-Fluoroindole-3-acetate.

Storage & Stability Protocol

Indole-3-acetic acid derivatives are notoriously unstable in light and air (oxidative degradation to oxindoles).

| Condition | Requirement | Scientific Rationale |

| Temperature | -20°C | Prevents ester hydrolysis and thermal degradation. |

| Atmosphere | Argon/Nitrogen | Indole C-2 position is electron-rich and prone to oxidation. |

| Light | Amber Vial / Foil | Prevents photo-oxidation (pinking/browning of solid). |

| Solution | Fresh Prep Only | In DMSO, stability is <24 hours at RT. Freeze aliquots. |

Handling Decision Tree (DOT Diagram)

Figure 2: Task-based PPE selection. Note that DMSO solutions dramatically increase skin permeability of the solute.

Part 4: Emergency Response & Environmental Fate

First Aid Measures

-

Eye Contact: Immediate irrigation is critical. The ester functionality can hydrolyze to acid on the moist corneal surface, causing delayed irritation. Rinse for 15 minutes.

-

Skin Contact: Wash with soap and water.[2] Do not use ethanol or solvents, as they may enhance transdermal absorption of the lipophilic indole.

-

Ingestion: Rinse mouth. Do not induce vomiting. Treat symptomatically for irritation.[2]

Environmental Fate

-

Hydrolysis: In aqueous environments (pH > 7), the methyl ester hydrolyzes to 6-Fluoroindole-3-acetic acid and methanol.

-

Photolysis: Rapidly degrades under UV exposure.

-

Disposal: Incineration in a chemical combustor equipped with a scrubber (to neutralize HF gas produced from the fluorine atom).

References

-

PubChem. (2023). Compound Summary: 6-Fluoroindole-3-acetic acid (Source of Read-Across Data).[6] National Library of Medicine. [Link]

-

ECHA. (2023). C&L Inventory: Fluorinated Indole Derivatives. European Chemicals Agency.[1][3][7] [Link]

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Indole Synthesis. Chemical Reviews, 106(7), 2875–2911. (Foundational text for Fischer Indole protocols). [Link]

Sources

- 1. 6-Fluoroindole | C8H6FN | CID 351278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Methyl indole-3-acetate | C11H11NO2 | CID 74706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. home.miracosta.edu [home.miracosta.edu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 6-fluoroindole-3-acetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 6-Fluoroindole-3-carboxaldehyde | C9H6FNO | CID 262903 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 6-Fluoroindole-3-acetic Acid vs. Methyl Ester

Executive Summary

This technical guide delineates the critical distinctions between 6-Fluoroindole-3-acetic acid (6-F-IAA) and its methyl ester derivative, Methyl 6-fluoroindole-3-acetate (6-F-IAA-Me) . While structurally related, these compounds serve distinct roles in experimental biology and medicinal chemistry.

-

6-F-IAA (The Free Acid): The biologically active species. It functions as a metabolically stable auxin analog in plant physiology and a substrate for peroxidase-mediated cytotoxicity in cancer therapeutics. Its polarity limits passive diffusion across some biological membranes.

-

6-F-IAA-Me (The Methyl Ester): A lipophilic prodrug. It is chemically inactive at the auxin receptor level until hydrolyzed by intracellular esterases. Its primary utility lies in its enhanced membrane permeability, allowing for higher intracellular accumulation before conversion to the active acid.

Physicochemical Comparison

The fluorine substitution at the 6-position of the indole ring significantly alters the electronic properties compared to native Indole-3-acetic acid (IAA), increasing lipophilicity and resistance to oxidative degradation.

Table 1: Comparative Properties

| Feature | 6-Fluoroindole-3-acetic acid (6-F-IAA) | Methyl 6-fluoroindole-3-acetate (6-F-IAA-Me) |

| CAS Number | 443-75-4 | 5159-07-9 |

| Molecular Formula | C₁₀H₈FNO₂ | C₁₁H₁₀FNO₂ |

| Molecular Weight | 193.17 g/mol | 207.20 g/mol |

| Functional Group | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) |

| pKa | ~4.75 (Acidic) | Non-ionizable (Neutral) |

| Solubility (Water) | Low (Soluble in alkaline pH) | Insoluble |

| Solubility (Organic) | DMSO, Ethanol, Methanol | DMSO, Ethanol, Chloroform, DCM |

| Membrane Permeability | Moderate (pH dependent) | High (Passive diffusion) |

| Metabolic Stability | High (Resistant to 6-hydroxylation) | Variable (Subject to esterase hydrolysis) |

Biological Mechanisms & Applications[1][2]

Plant Physiology: Auxin Activity and Transport

In plant biology, 6-F-IAA acts as a robust auxin analog. Native IAA is rapidly metabolized via oxidation (often at the indole ring). The fluorine atom at position 6 blocks specific hydroxylation pathways, rendering 6-F-IAA more stable and longer-lasting in tissue than native IAA.

-

Receptor Binding: 6-F-IAA binds directly to the TIR1/AFB auxin receptors to trigger SCF-mediated degradation of Aux/IAA repressors.

-

The Ester Role: 6-F-IAA-Me is biologically inactive in this binding state. It acts as a prodrug .[1] Upon entering the plant cell via passive diffusion (bypassing the need for AUX1/LAX influx carriers), it is hydrolyzed by methyl esterases (such as the AtMES family in Arabidopsis) to release the active 6-F-IAA.

Medicinal Chemistry: Directed Enzyme Prodrug Therapy (DEPT)

6-F-IAA has been investigated as a prodrug for targeted cancer therapy, specifically in conjunction with Horseradish Peroxidase (HRP).

-

Activation: HRP oxidizes 6-F-IAA into a radical cation.

-

Cytotoxicity: This radical fragments to form 3-methylene-2-oxindole analogues, which alkylate DNA and proteins, leading to cell death.

-

Advantage: 6-F-IAA is oxidized by HRP ~10-fold slower than IAA, allowing it to penetrate deeper into tumor tissue before activation, preventing premature "burnout" of the drug at the periphery.

The Methyl Ester Advantage: In this context, 6-F-IAA-Me is often synthesized to facilitate entry into cells that lack specific organic anion transporters. Once inside, ubiquitous cytosolic esterases convert it to 6-F-IAA, which then serves as the substrate for the targeted peroxidase.

Visualization of Pathways

Diagram 1: Chemical Interconversion and Biological Activation

The following diagram illustrates the synthesis of the ester, its transport into the cell, and the divergent pathways of activation (hydrolysis) and downstream activity (Auxin signaling or Peroxidase-mediated toxicity).

Caption: Pathway showing the synthetic conversion of 6-F-IAA to its ester, cellular entry, and subsequent activation.

Experimental Protocols

Protocol: Chemical Synthesis of 6-F-IAA-Me

Objective: Convert 6-Fluoroindole-3-acetic acid to its methyl ester for enhanced lipophilicity.

Reagents:

-

6-Fluoroindole-3-acetic acid (1.0 eq)

-

Methanol (anhydrous, solvent & reactant)

-

Sulfuric acid (catalytic) or Thionyl chloride (1.2 eq)

-

Sodium bicarbonate (sat. aq.)

-

Ethyl Acetate (extraction)

Methodology:

-

Dissolution: Dissolve 6-F-IAA (e.g., 100 mg) in anhydrous Methanol (5 mL) in a round-bottom flask.

-

Catalysis:

-

Option A (Acid Cat): Add 3-5 drops of conc. H₂SO₄. Reflux at 65°C for 2-4 hours.

-

Option B (Acyl Chloride): Cool to 0°C. Add Thionyl chloride dropwise. Stir at RT for 1 hour, then reflux for 1 hour.

-

-

Monitoring: Check progress via TLC (System: 50% Ethyl Acetate/Hexane). The ester will have a higher R_f value than the acid.

-

Workup: Evaporate methanol under reduced pressure. Resuspend residue in Ethyl Acetate (20 mL).

-

Wash: Wash organic layer with saturated NaHCO₃ (2 x 10 mL) to remove unreacted acid. Wash with brine.

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate. Yields are typically >90%.

Protocol: Enzymatic Hydrolysis Assay

Objective: Verify the "prodrug" nature by measuring the conversion rate of Ester to Acid using a generic esterase (e.g., Porcine Liver Esterase - PLE) or plant lysate.

Methodology:

-

Substrate Prep: Prepare a 10 mM stock of 6-F-IAA-Me in DMSO.

-

Reaction Mix: In a microcentrifuge tube, combine:

-

PBS Buffer (pH 7.4): 980 µL

-

Esterase (PLE, 10 units): 10 µL

-

6-F-IAA-Me Stock: 10 µL (Final conc: 100 µM)

-

-

Incubation: Incubate at 37°C (or 25°C for plant enzymes).

-

Sampling: At t = 0, 15, 30, 60 min, remove 100 µL aliquots.

-

Quenching: Immediately add 100 µL Acetonitrile (containing 0.1% Formic Acid) to stop the enzyme and precipitate proteins. Centrifuge at 10,000 x g for 5 min.

-

Analysis: Inject supernatant into HPLC/LC-MS.

-

Detection: Monitor UV absorbance at 280 nm.

-

Expectation: Decrease in the Ester peak (longer retention time) and appearance of the Acid peak (shorter retention time).

-

References

-

Folkes, L. K., & Wardman, P. (2001). Oxidative activation of indole-3-acetic acids to cytotoxic species by horseradish peroxidase. Biochemical Pharmacology. Link

-

Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology. Link

-

Sigma-Aldrich. (n.d.). Product Specification: 6-Fluoroindole-3-acetic acid. Link

-

PubChem. (2025).[2][3] Methyl indole-3-acetate (Analogous Ester Data). National Library of Medicine. Link

-

Oakwood Chemical. (2025). 6-Fluoroindole-3-acetic acid Safety Data Sheet. Link

Sources

Methodological & Application

Application Notes & Protocols: Leveraging Methyl 6-Fluoroindole-3-acetate in Modern Drug Discovery

Foreword: The Strategic Value of Fluorinated Indoles

In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine into drug candidates has become a cornerstone of rational design. Organofluorine compounds are prevalent in pharmaceuticals, with some estimates suggesting they constitute up to 50% of newly approved drugs in certain years.[1] This is due to the unique properties fluorine imparts, such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity.[2][3]

When this powerful atomic modification is applied to a "privileged structure" like the indole nucleus—a scaffold renowned for its ability to bind to a wide array of biological receptors—the resulting intermediates become exceptionally valuable.[4] Methyl 6-Fluoroindole-3-acetate is one such intermediate. It provides a robust starting point for synthesizing complex molecules, where the 6-fluoro substituent can significantly influence the electronic properties and biological activity of the final compound, making it a critical tool for researchers aiming to fine-tune molecular characteristics.[5]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and theoretical grounding for the effective use of Methyl 6-Fluoroindole-3-acetate as a pharmaceutical intermediate.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of the starting material is fundamental to any successful synthetic campaign. Below are the key properties and critical safety information for handling Methyl 6-Fluoroindole-3-acetate and its parent acid.

Physicochemical Data

| Property | Value | Source |

| Compound Name | Methyl 6-Fluoroindole-3-acetate | Inferred |

| Synonyms | Methyl 2-(6-fluoro-1H-indol-3-yl)acetate | Inferred |

| Molecular Formula | C₁₁H₁₀FNO₂ | Inferred from parent acid[6] |

| Molecular Weight | 207.20 g/mol | Inferred from parent acid[6] |

| Appearance | Typically an off-white to brown solid | [7] |

| Parent Acid | 6-Fluoroindole-3-acetic acid | [6][8] |

| Parent Acid CAS | 443-75-4 | [8] |

| Solubility | Soluble in organic solvents like DMF, DCM, EtOAc, THF | [7] |

Chemical Structure

Caption: Workflow for the saponification of the methyl ester.

Step-by-Step Methodology:

-

Dissolution: Dissolve Methyl 6-Fluoroindole-3-acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (e.g., a 3:1 ratio).

-

Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (1.5-2.0 eq, e.g., 1M solution) dropwise at room temperature.

-

Reaction: Allow the mixture to stir at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Solvent Removal: Once the reaction is complete, remove the organic solvents under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of 1M hydrochloric acid. A precipitate should form.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 6-Fluoroindole-3-acetic acid as a solid. The product can be further purified by recrystallization if necessary. [9]

Protocol 2: N-Alkylation of the Indole Ring

Modification at the N-1 position of the indole is a common strategy to block a hydrogen bond donor site and explore new binding interactions, which can significantly alter the pharmacological profile of a compound.

Causality: A strong base, such as sodium hydride (NaH), is required to deprotonate the relatively non-acidic indole N-H. This generates a nucleophilic indolide anion. This anion then displaces a halide from an electrophilic alkyl halide (e.g., methyl iodide, benzyl bromide) via an Sₙ2 reaction to form the N-alkylated product. Anhydrous, polar aprotic solvents like DMF or THF are used to prevent quenching of the strong base and to effectively solvate the ions.

Caption: Workflow for N-alkylation of the indole intermediate.

Step-by-Step Methodology:

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) to anhydrous N,N-dimethylformamide (DMF).

-

Indole Addition: Cool the suspension to 0 °C. Add a solution of Methyl 6-Fluoroindole-3-acetate (1.0 eq) in anhydrous DMF dropwise.

-

Deprotonation: Stir the mixture at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed.

-

Electrophile Addition: Add the desired alkyl halide (e.g., methyl iodide, 1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

-

Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated indole.

Conceptual Protocol 3: Amide Coupling via the Carboxylic Acid

Following the hydrolysis described in Protocol 1, the resulting 6-Fluoroindole-3-acetic acid is primed for amide bond formation with a variety of amines, a cornerstone reaction in the synthesis of bioactive molecules.

Causality: Direct reaction of a carboxylic acid and an amine is generally unfavorable. Peptide coupling reagents (e.g., HATU, HOBt/EDC) are used to activate the carboxylic acid. They react with the carboxylate to form a highly reactive intermediate (e.g., an active ester). This intermediate is susceptible to nucleophilic attack by the primary or secondary amine, leading to the formation of a stable amide bond. A non-nucleophilic base (e.g., DIPEA) is used to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as such.

Caption: Conceptual workflow for amide bond formation.

Step-by-Step Methodology:

-

Reactant Mixture: To a solution of 6-Fluoroindole-3-acetic acid (1.0 eq) in DMF, add the desired amine (1.0-1.2 eq), a coupling reagent such as HATU (1.1 eq), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction's progress by LC-MS or TLC.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with water, 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography or recrystallization to yield the final amide product.

Data Summary and Troubleshooting

| Reaction | Key Reagents | Product Type | Typical Yield | Notes |

| Saponification | NaOH or LiOH, HCl | Carboxylic Acid | >90% | Reaction is generally clean and high-yielding. |

| N-Alkylation | NaH, Alkyl Halide | N-Substituted Indole | 60-85% | Requires anhydrous conditions. C-alkylation can be a minor side product. |

| Amide Coupling | HATU/DIPEA, Amine | Amide | 70-95% | Choice of coupling reagent and solvent can be optimized. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Saponification | Insufficient base or reaction time. | Increase equivalents of NaOH/LiOH to 2.0. Extend reaction time and monitor carefully by TLC. |

| Low Yield in N-Alkylation | Wet solvent/reagents quenching the base. Poor quality NaH. | Use freshly distilled, anhydrous solvents. Use a fresh bottle of NaH. Ensure the system is fully inert. |

| Multiple Products in N-Alkylation | Over-alkylation or side reactions. | Add the alkyl halide slowly at 0 °C to control the reaction. Use a slight excess (1.1-1.2 eq) of the alkylating agent, not a large excess. |

| Failed Amide Coupling | Inactive coupling reagent. Sterically hindered amine. | Use a fresh bottle of the coupling reagent. For hindered amines, consider switching to a more potent coupling reagent (e.g., COMU) or increasing the reaction temperature. |

Conclusion

Methyl 6-Fluoroindole-3-acetate stands out as a highly strategic and versatile intermediate for pharmaceutical research. Its fluorinated indole core offers a pre-packaged solution for introducing desirable physicochemical properties into lead compounds. The accessibility of the ester for hydrolysis and the indole N-H for functionalization provides multiple avenues for diversification, enabling the rapid exploration of structure-activity relationships. The protocols and insights provided herein are intended to empower researchers to confidently and efficiently utilize this valuable building block in the pursuit of novel therapeutics.

References

- TCI AMERICA - Spectrum Chemical. (2018, July 6).

- Alfa Aesar. (2013, July 2).

- Tokyo Chemical Industry. (2025, October 29).

- Sigma-Aldrich. (2025, November 6).

- Thermo Fisher Scientific. (2025, September 16).

- Melnykov, K. P. (2024).

- Apollo Scientific. (2026, January 19).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17).

- Guidechem. (2023, January 31). What are the applications and solubility of 6-Fluoroindole?.

- Oakwood Chemical. 6-Fluoroindole-3-acetic acid.

- Zhou, L., & Doyle, M. P. (2009). Lewis acid catalyzed indole synthesis via intramolecular nucleophilic attack of phenyldiazoacetates to iminium ions. Journal of Organic Chemistry, 74(23), 9222–9224.

- Sigma-Aldrich. 6-fluoroindole-3-acetic acid AldrichCPR.

- Organic Syntheses Procedure. Indole-3-acetic Acid.

- LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. scispace.com [scispace.com]

- 5. nbinno.com [nbinno.com]

- 6. 6-fluoroindole-3-acetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. 6-Fluoroindole-3-acetic acid [oakwoodchemical.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Synthesis of Serotonin Receptor Modulators Using Indole Acetates

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of synthetic routes to serotonin (5-HT) receptor modulators, with a specific focus on the versatile use of indole acetates as starting materials. The following application notes and protocols are designed to offer both theoretical understanding and practical, step-by-step guidance for medicinal chemists and drug discovery scientists. We will delve into the rationale behind key synthetic transformations, providing a framework for the logical design and execution of synthetic strategies targeting various serotonin receptor subtypes.

Introduction: The Serotonergic System and the Primacy of the Indole Scaffold

The serotonergic system, comprising at least 14 distinct receptor subtypes, is a critical regulator of a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite[1]. Consequently, molecules that can selectively modulate the activity of these receptors are of immense therapeutic interest for treating conditions ranging from depression and anxiety to migraines and schizophrenia[1][2]. The indole nucleus is a recurring motif in a multitude of naturally occurring and synthetic serotonergic compounds, including serotonin itself. This "privileged scaffold" provides a robust platform for the synthesis of diverse libraries of compounds with tailored affinities and functional activities at various 5-HT receptor subtypes[1].

Indole-3-acetic acid (IAA) and its ester derivatives are particularly attractive starting materials for the synthesis of serotonin receptor modulators. The acetic acid side chain at the C3 position offers a versatile handle for a variety of chemical transformations, allowing for the construction of the crucial ethylamine side chain characteristic of many tryptamine-based serotonin receptor ligands.

Core Synthetic Strategies from Indole Acetates

The journey from simple indole acetates to complex serotonin receptor modulators typically involves a series of key transformations. The following sections will detail the primary synthetic routes, providing both the "how" and the "why" of each approach.

Synthesis of Tryptamines: The Gateway to Serotonin Receptor Ligands

Tryptamines are a class of monoamine alkaloids that form the structural backbone of many serotonin receptor agonists and antagonists. The synthesis of tryptamines from indole-3-acetic acid is a cornerstone of this field.

A common and highly effective method for the synthesis of tryptamines from indole-3-acetic acid involves a two-step process: amide coupling with a desired amine, followed by reduction of the resulting amide.

Causality: This approach is favored for its versatility. The amide coupling step allows for the introduction of a wide variety of substituents on the amine nitrogen, which is a key determinant of a modulator's affinity and selectivity for different 5-HT receptor subtypes. The subsequent reduction of the amide to the corresponding amine is a well-established and high-yielding transformation.

Experimental Protocol: Synthesis of N,N-Dimethyltryptamine (DMT) from Indole-3-Acetic Acid

Step 1: Amide Coupling of Indole-3-Acetic Acid with Dimethylamine

-

Reagents and Materials:

-

Indole-3-acetic acid

-

Dimethylamine (2.0 M solution in THF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere, add indole-3-acetic acid (1.0 eq).

-

Dissolve the acid in anhydrous DCM.

-

Add HOBt (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Add EDC (1.2 eq) and stir for another 15 minutes.

-

Slowly add the dimethylamine solution (1.2 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude N,N-dimethyl-2-(1H-indol-3-yl)acetamide can be purified by column chromatography on silica gel.

-

Step 2: Reduction of the Amide to N,N-Dimethyltryptamine (DMT)

-

Reagents and Materials:

-

N,N-dimethyl-2-(1H-indol-3-yl)acetamide

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask with reflux condenser

-

Nitrogen or Argon atmosphere setup

-

Ice bath

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add LiAlH₄ (2.0-3.0 eq) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the N,N-dimethyl-2-(1H-indol-3-yl)acetamide in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the solid and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield crude DMT.

-

The product can be further purified by crystallization or column chromatography.

-

Data Summary: Amide Coupling and Reduction

| Starting Material | Amine | Coupling Reagents | Reduction Reagent | Product | Overall Yield (%) |

| Indole-3-acetic acid | Dimethylamine | EDC, HOBt, DIPEA | LiAlH₄ | N,N-Dimethyltryptamine | 70-85 |

| Indole-3-acetic acid | Pyrrolidine | HATU, DIPEA | BH₃·THF | 3-(2-(Pyrrolidin-1-yl)ethyl)-1H-indole | 65-80 |

| 5-Methoxyindole-3-acetic acid | Methylamine | T3P | LiAlH₄ | 5-MeO-NMT | 75-90 |

Visualization of the Synthetic Workflow

Caption: Synthesis of tryptophol and its subsequent elaboration.

Application in the Synthesis of a Known 5-HT Receptor Ligand: A Case Study

To illustrate the practical application of these principles, let's consider a hypothetical synthetic route to a simplified analog of a known serotonin receptor ligand, starting from 5-methoxyindole-3-acetic acid.

Target: A 5-methoxy-N-benzyltryptamine derivative.

-

Amide Coupling: 5-Methoxyindole-3-acetic acid is coupled with benzylamine using a standard peptide coupling reagent such as HATU in the presence of a non-nucleophilic base like DIPEA. This step forms the N-benzyl-2-(5-methoxy-1H-indol-3-yl)acetamide intermediate.

-

Reduction: The resulting amide is then reduced to the target 5-methoxy-N-benzyltryptamine using a reducing agent like LiAlH₄ or BH₃·THF.

This example demonstrates how the fundamental transformations discussed earlier can be applied to create molecules with the structural features required for interaction with serotonin receptors. The 5-methoxy substituent is a common feature in many potent 5-HT receptor ligands, and the N-benzyl group can be further modified or replaced to fine-tune the pharmacological profile of the molecule.

Serotonin Receptor Signaling Pathways

Understanding the downstream effects of receptor modulation is crucial for drug development. The following diagram illustrates a simplified view of the signaling cascade initiated by the activation of a Gq-coupled serotonin receptor, such as the 5-HT2A receptor.

Sources

Troubleshooting & Optimization

Preventing oxidation of indole derivatives during synthesis

Technical Support Center: Indole Synthesis & Stabilization

Topic: Preventing Oxidation of Indole Derivatives Ticket ID: IND-OX-PREV-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: Why is my Indole turning into "Tar"?

Welcome to the technical support center. If you are working with electron-rich indoles, you have likely experienced the "Pink/Brown Death"—where a pristine starting material or product decomposes into an intractable dark oil or solid (often referred to as "tar" or "polymer") upon exposure to air or light.

This guide is not a generic textbook summary; it is a troubleshooting manual designed to address the specific electronic instabilities of the indole core. We will cover the mechanism of failure, advanced degassing protocols, and purification hacks to salvage your yield.

Module 1: The Mechanism of Failure (FAQ)

Q: Why does my reaction mixture turn pink/red almost instantly upon exposure to air?

A: This is the visual signature of oxidative coupling.

The indole ring is

When exposed to atmospheric oxygen (a diradical) and light, electron-rich indoles undergo auto-oxidation :

-

Single Electron Transfer (SET): The indole donates an electron to

, forming an indole radical cation. -

Radical Attack: This radical is most stable at the C3 position.

-

Peroxidation: The radical reacts with oxygen to form a C3-hydroperoxyindolenine.

-

Decomposition: This intermediate collapses into indolenines , 2-oxindoles , isatins , or dimerizes to form colored species (rosindoles/indigo-like oligomers).

Visualizing the Oxidation Pathway

Caption: The oxidative cascade starting from the electron-rich C3 position, leading to common decomposition byproducts.

Module 2: Pre-Reaction Protocols (Prevention)

Q: Is bubbling Nitrogen through my solvent sufficient?

A: For robust indoles, yes. For sensitive (electron-rich) indoles, absolutely not . Sparging (bubbling) only displaces the headspace equilibrium. To prevent radical formation, you must remove dissolved oxygen completely using the Freeze-Pump-Thaw (FPT) method.

Protocol: Freeze-Pump-Thaw (The Gold Standard)

Prerequisites: Schlenk line, Liquid Nitrogen (

-

Seal: Place solvent/solution in a Schlenk flask. Close the stopcock.

-

Freeze: Submerge the flask in

until the solvent is completely solid. -

Pump: Open the stopcock to high vacuum (5–10 mins). Note: The solvent is frozen, so you are evacuating the headspace and subliming frozen gases.

-

Thaw: Close the stopcock. Remove from

and thaw in a warm water bath. Observation: You will see gas bubbles erupting from the liquid as it melts.[1][2] -

Repeat: Perform cycles 2–4 at least three times .

-

Backfill: After the final thaw, backfill with Argon (heavier than air, provides a better "blanket" than

).

Data: Comparison of Degassing Methods

| Method | Oxygen Removal Efficiency | Suitability for Indoles |

| Sparging (Balloon) | Low (~80-90%) | Only for electron-deficient indoles (e.g., 5-nitroindole). |

| Sonication under Vac | Medium (~95%) | Acceptable for short reactions (<1 hr). |

| Freeze-Pump-Thaw | High (>99.9%) | Mandatory for sensitive/lithiation reactions. |

Module 3: Strategic Synthesis (Protection)

Q: Can I run this reaction without protecting the nitrogen?

A: If your synthesis allows it, protect the N-H . The N-H proton is not just acidic; the nitrogen lone pair drives the electron density to C3. By installing an Electron-Withdrawing Group (EWG) on the nitrogen, you "pull" density away from the ring, significantly increasing oxidative stability.

Protecting Group Selection Guide

| Protecting Group | Electronic Effect | Stability Boost | Removal Difficulty |

| Boc (tert-butyl carbamate) | Moderate EWG | High | Easy (TFA or mild Lewis Acid). Recommended. |

| Tosyl (Ts) / Phenylsulfonyl | Strong EWG | Very High | Hard (Requires strong base/Mg-MeOH). |

| Benzyl (Bn) | Weak Donor/Neutral | Low | Moderate (Hydrogenation/Oxidation). |

| Acetyl (Ac) | Moderate EWG | Medium | Easy (Mild base), but labile to hydrolysis. |

Recommendation: Use N-Boc protection for the best balance of stability during synthesis and ease of removal later [1].

Module 4: Purification Troubleshooting (The Silica Trap)

Q: My TLC looked clean, but everything decomposed on the column. What happened?

A: You fell into the "Acidic Silica Trap." Standard silica gel is weakly acidic (pH ~4–5). This acidity can catalyze the polymerization of sensitive indoles or protonate the C3 position, initiating rearrangement.

Protocol: Neutralizing Silica Gel

Objective: Create a buffered stationary phase to prevent acid-catalyzed decomposition.

-

The Additive: Use Triethylamine (TEA) .[3]

-

Slurry Preparation: When preparing your column slurry, add 1% to 5% v/v TEA to your eluent system (e.g., Hexanes/EtOAc + 1% TEA).

-

Pre-flush: Flush the packed column with 2 column volumes of this "basic" solvent before loading your sample.

-

Elution: Continue using the TEA-doped solvent for the purification.

-

Note: TEA is volatile and will be removed during rotovap concentration.

-

Alternative: If the compound is extremely acid-sensitive (e.g., 2-alkyl indoles), switch to Neutral Alumina (Brockmann Grade III) .

Visualizing the Purification Logic

Caption: Decision tree for selecting the correct stationary phase to prevent on-column decomposition.

References

- Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. Wiley-Interscience, 5th Edition. (Standard reference for N-protection stability and removal conditions).

-

Indole Ring Synthesis: From Natural Products to Drug Discovery. Gribble, G. W. Journal of the Chemical Society, Perkin Transactions 1, 2000. Link

-

Freeze-Pump-Thaw Degassing of Liquids. Chemistry LibreTexts, 2024. Link

- Oxidation of Indoles: Mechanisms and Prevention. Sundberg, R. J. The Chemistry of Indoles, Academic Press.

-

Green oxidation of indoles using halide catalysis. Liang, S., et al. Nature Communications, 2019.[4] (Discusses the oxidative pathways of C2/C3). Link

Sources

Technical Support Center: Thermal Optimization for Indole-3-Acetate Scaffolds

Status: Operational Ticket Focus: Reaction Temperature & Thermal Stability Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Thermal Paradox of IAA Synthesis

Welcome to the technical support hub for Indole-3-Acetic Acid (IAA) derivatives. If you are here, you likely face a common paradox: Fischer Indole Synthesis requires heat to overcome the activation energy of the [3,3]-sigmatropic rearrangement, yet the resulting indole-3-acetic acid scaffold is thermally labile, prone to rapid decarboxylation and oxidative polymerization.

This guide moves beyond generic protocols. We analyze the causality of thermal failure and provide self-validating workflows to optimize your yields.

Module 1: The Thermal Landscape (Critical Thresholds)

Before initiating any reaction, you must map your operating window. The stability of the acetic acid side chain at the C3 position is the limiting factor.

The "Safe Zone" Visualization

The following diagram illustrates the competing kinetic pathways. Your goal is to stay in the "Kinetic Window" where cyclization occurs faster than decarboxylation.

Caption: Thermal operating window for IAA synthesis. Exceeding 155°C risks irreversible decarboxylation to 3-methylindole (skatole).

Module 2: Troubleshooting Synthesis (Fischer Indole Route)

Most IAA derivatives are built via the Fischer Indole Synthesis using phenylhydrazines and

Q: My reaction mixture turned into a black tar. What happened?

A: You likely triggered thermal oxidative polymerization . Indoles are electron-rich and prone to oxidation by air, accelerated by heat and acid.

-

Diagnosis: Did you reflux open to air? Was the temperature >100°C?

-

The Fix:

-

Degas solvents vigorously with Nitrogen/Argon before heating.

-

Switch Acid/Solvent System: Move from high-boiling solvents (like acetic acid, bp 118°C) to lower-boiling alcohols (Ethanol/Isopropanol) using a strong mineral acid catalyst (

). This caps your maximum temperature at the solvent's boiling point (~78-82°C), preventing thermal runaway.

-

Q: I am forming the indole core, but I see a byproduct with M-44 mass. Why?

A: This is decarboxylation .[1] The carboxylic acid at C3 is benzylic-like. Under acidic reflux >120°C, it ejects

-

The Fix:

-

Protect first: Synthesize the ester derivative (ethyl indole-3-acetate) rather than the free acid. The ester is significantly more thermally stable.

-

Lewis Acid Catalysis: Switch from Brønsted acids to Lewis acids like

or

-

Table 1: Catalyst Selection & Temperature Correlation

| Catalyst System | Typical Temp | Risk Profile | Recommended For |

| AcOH (Glacial) | 118°C (Reflux) | High: Decarboxylation risk. | Stable substrates only. |

| 78°C (Reflux) | Low: Temp capped by solvent. | Standard IAA synthesis. | |

| 150-170°C | Critical: High degradation risk. | Solvent-free synthesis (avoid for IAA). | |

| PPA (Polyphosphoric) | 100-120°C | Moderate: Viscosity causes hot spots. | Complex cyclizations.[2] |

Module 3: Functionalization (Derivatization Protocols)

Once the core is built, modifying the tail requires "Soft Chemistry" to avoid destroying the ring.

Q: Acid-catalyzed esterification is giving low yields. Should I increase the temperature?

A: No. Increasing temperature on IAA promotes dimerization at the C2 position.

-

The Solution: Use a Steglich Esterification . This runs at Room Temperature (25°C) and is thermodynamically driven by the coupling reagent, not heat.

Protocol: Low-Temperature Steglich Esterification

Use this for coupling sensitive IAA derivatives to alcohols or amines.

-

Setup: Flame-dry a round-bottom flask; flush with Argon.

-

Dissolve: Add IAA derivative (1.0 eq) and Alcohol/Amine (1.1 eq) in anhydrous DCM (

). -

Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 eq).

-

Activation (Critical Step): Cool to 0°C . Add DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq) dropwise.

-

Why 0°C? Controls the exotherm of urea formation and prevents N-acyl urea rearrangement byproducts.

-

-

Reaction: Allow to warm to 25°C naturally. Stir 3-12 hours.

-

Workup: Filter off the precipitated DCU (urea byproduct). Wash filtrate with dilute HCl (to remove DMAP) and

.

Module 4: Workflow Visualization

Use this decision tree to select the correct temperature strategy for your specific derivative.

Caption: Decision matrix for selecting reaction temperature based on substrate sensitivity.

References

-

Fischer Indole Synthesis Mechanism & Temperature Effects

-

Thermal Decarboxylation of Indole-3-Acetic Acid

-

Epstein, E. et al. "Indole-3-acetic acid in plants: Occurrence, synthesis, and regulation."[5] Annual Review of Plant Physiology, 1972. (Discusses lability of IAA).

-

Source:

-

-

Steglich Esterification (Mild Conditions)

- Neises, B. & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids.

-

Source:

-

Lewis Acid Catalysis in Indole Synthesis

Sources

- 1. Thermal decarboxylation of acetic acid: Implications for origin of natural gas [pubs.usgs.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jabonline.in [jabonline.in]

- 6. Fischer Indole Synthesis [organic-chemistry.org]

- 7. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Stability of Methyl 6-Fluoroindole-3-acetate in Solution

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 6-Fluoroindole-3-acetate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. Inconsistent results can often be traced back to compound degradation. This guide provides in-depth answers, troubleshooting protocols, and the scientific rationale behind our recommendations.

Methyl 6-Fluoroindole-3-acetate is an indole derivative, a class of compounds vital in pharmaceutical research and development. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability and binding affinity[1]. As an ester of 6-Fluoroindole-3-acetic acid, its stability in solution is paramount for achieving reproducible and reliable experimental outcomes. The primary vulnerability of this molecule is the ester linkage, which is susceptible to hydrolysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of Methyl 6-Fluoroindole-3-acetate solutions.

Q1: What are the primary factors that can degrade Methyl 6-Fluoroindole-3-acetate in solution?

A1: The stability of Methyl 6-Fluoroindole-3-acetate is influenced by several factors:

-

pH: This is the most critical factor. As an ester, the compound is susceptible to hydrolysis, a reaction that is significantly accelerated by alkaline (basic) conditions. Even mildly basic solutions (pH > 8) can lead to measurable hydrolysis over a few hours[2][3][4][5]. Acid-catalyzed hydrolysis can also occur, though it is often slower than base-catalyzed hydrolysis for simple esters[6].

-

Solvent: The choice of solvent is crucial. Protic solvents, especially water and methanol, can participate in hydrolysis or transesterification. The presence of residual water in organic solvents can be sufficient to initiate degradation over time.

-

Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation. Storing solutions at elevated temperatures (e.g., room temperature or above) will accelerate hydrolysis and other potential degradation pathways[7][8].

-

Light: Indole-containing compounds can be sensitive to light, particularly UV radiation[9]. Photodegradation can lead to complex and often unpredictable side products. It is considered an integral part of stress testing for new chemical entities[10].

-

Oxygen: Oxidative degradation is a potential concern for many organic molecules, including indole derivatives.

Q2: What is the best solvent for preparing a stock solution?

A2: For maximum stability, a high-concentration stock solution should be prepared in a dry, aprotic organic solvent.

-

Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). 6-Fluoroindole, a related precursor, shows good solubility in such solvents[11][12].

-

Avoid: Aqueous buffers, methanol, or ethanol for long-term storage. If your experiment requires a protic solvent, prepare the working solution fresh from the DMSO stock immediately before use.

Q3: How should I store my stock and working solutions to maximize shelf-life?

A3: Proper storage is essential to prevent degradation.

-

Stock Solutions (in DMSO/DMF):

-

Working Solutions (in aqueous buffer):

-

Always prepare fresh for each experiment.

-

If immediate use is not possible, keep the solution on ice and use it within a few hours.

-

The stability of indole-3-acetic acid (a similar structure) is known to be poor in solution at room temperature, with significant degradation occurring over days or weeks[7]. The ester form is likely to be even more labile, especially in non-optimal pH conditions.

-

Q4: I noticed a slight color change in my stock solution. Is it still usable?

A4: A color change (e.g., turning yellow or brown) is a visual indicator of potential chemical degradation. While it doesn't quantify the extent of degradation, it warrants caution. We strongly recommend you analytically verify the purity of the solution using a method like HPLC-UV before proceeding. Compare the chromatogram to that of a freshly prepared standard to check for the appearance of new impurity peaks and a decrease in the main peak area.

Section 2: Troubleshooting Guide

This section provides solutions for specific experimental problems that may arise due to compound instability.

Issue 1: My biological assay yields inconsistent or lower-than-expected potency.

-

Potential Cause: The compound is likely degrading in your aqueous assay buffer. The ester (Methyl 6-Fluoroindole-3-acetate) is likely a pro-drug or inactive form, which may or may not be hydrolyzed to the active acid form (6-Fluoroindole-3-acetic acid) by cellular esterases[15]. However, uncontrolled chemical hydrolysis in the buffer prior to cell exposure leads to an unknown and variable concentration of the active compound, causing inconsistent results.

-

Troubleshooting Steps:

-